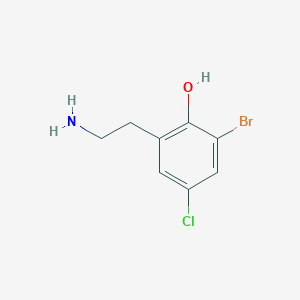
2-(2-Aminoethyl)-6-bromo-4-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol typically involves the substitution reactions of phenol derivatives. One common method is the bromination and chlorination of phenol followed by the introduction of the aminoethyl group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by the introduction of the aminoethyl group using suitable amination reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2-(2-Aminoethyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Aminoethyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance its binding affinity and specificity for certain biological targets.
相似化合物的比较
Similar Compounds
2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.
4-(2-Aminoethyl)benzenesulfonamide: Used in synthetic organic chemistry and as a building block for other compounds.
Triethylenetetramine: Utilized in epoxy curing and as a treatment for copper toxicity.
Uniqueness
2-(2-Aminoethyl)-6-bromo-4-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
生物活性
2-(2-Aminoethyl)-6-bromo-4-chlorophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C8H9BrClN1O
- Molecular Weight: 232.52 g/mol
- Melting Point: 83-87 °C
This compound is characterized by the presence of a phenolic group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The mechanism involves:
- Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their function.
- Nucleophilic Aromatic Substitution: This reaction pathway allows the compound to interact with various targets within biological systems.
- Oxidative Stress Modulation: Phenolic compounds often exhibit antioxidant properties, which can mitigate oxidative damage in cells.
Antimicrobial Properties
Research indicates that halogenated phenols, including this compound, exhibit significant antimicrobial activity against various pathogens. The following table summarizes the antimicrobial efficacy of this compound compared to related phenolic compounds:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 50 µg/mL |
| 4-Chloro-3-methylphenol | Staphylococcus aureus, E. coli | 25 µg/mL |
| 4-Amino-2-chlorophenol | Salmonella typhi, Bacillus subtilis | 30 µg/mL |
These results suggest that this compound has comparable or superior antimicrobial activity to other known compounds.
Cytotoxicity and Nephrotoxicity Studies
A study examining the nephrotoxic potential of related aminochlorophenols found that structural modifications significantly influence cytotoxicity. The cytotoxic effects were evaluated using rat renal cortical cells, revealing that:
- Cytotoxicity Order: The nephrotoxic potential was ranked as follows: 4-Amino-2-chlorophenol > this compound > 4-Amino-3-chlorophenol.
- Mechanisms Involved: The cytotoxicity was linked to oxidative stress and the generation of reactive oxygen species (ROS), highlighting the importance of antioxidant defenses in mitigating damage.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the effectiveness of various halogenated phenols against clinical isolates of bacteria. The findings demonstrated that compounds similar to this compound exhibited potent antibacterial properties, particularly against multidrug-resistant strains. -
In Vivo Toxicology Assessment:
An in vivo assessment using Fischer 344 rats indicated that exposure to high doses of the compound led to renal impairment, suggesting a need for careful dosage regulation in therapeutic applications.
Applications in Research and Industry
The unique properties of this compound make it valuable in several fields:
- Pharmaceutical Development: Investigated as a potential lead compound for developing new antimicrobial agents.
- Environmental Chemistry: Studied for its role in breaking down pollutants due to its reactivity with various organic compounds.
- Analytical Chemistry: Used as a reagent in detecting and quantifying other chemical substances in complex mixtures.
属性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,12H,1-2,11H2 |
InChI 键 |
IPKZMNRMAPIZAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CCN)O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















